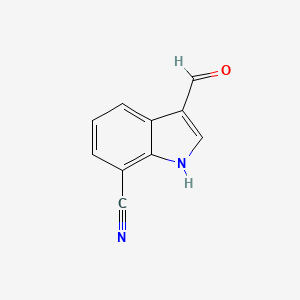

3-formyl-1H-indole-7-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-8(6-13)5-12-10(7)9/h1-3,5-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXZKENGRJYLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610497 | |

| Record name | 3-Formyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467451-63-4 | |

| Record name | 3-Formyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-formyl-1H-indole-7-carbonitrile (CAS: 467451-63-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-formyl-1H-indole-7-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, provides detailed synthetic protocols, and explores its characteristic spectroscopic signature. Furthermore, this guide examines the reactivity of its constituent functional groups and discusses its applications as a scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. 3-formyl-1H-indole-7-carbonitrile emerges as a particularly valuable building block due to the orthogonal reactivity of its formyl and nitrile moieties. The electron-withdrawing nature of the nitrile group at the 7-position and the synthetically versatile aldehyde at the 3-position make this molecule a highly sought-after precursor for the synthesis of complex heterocyclic systems.[3] Its structural motifs are found in molecules targeting a range of biological targets, including protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-formyl-1H-indole-7-carbonitrile is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 467451-63-4 | [6] |

| Molecular Formula | C₁₀H₆N₂O | [6] |

| Molecular Weight | 170.17 g/mol | [6] |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Melting Point | Not available. For the related 3-formyl-1H-indole-5-carbonitrile: 248-253 °C | |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and hot ethanol. Sparingly soluble in non-polar solvents and water. | General knowledge |

| XLogP3 | 1.85208 | [7] |

Synthesis and Purification

The synthesis of 3-formyl-1H-indole-7-carbonitrile is a multi-step process that typically begins with a suitably substituted indole precursor. The key transformation is the introduction of the formyl group at the C3 position, which is most effectively achieved via the Vilsmeier-Haack reaction.[8][9][10]

Synthesis of the Precursor: 1H-indole-7-carbonitrile

The synthesis of the starting material, 1H-indole-7-carbonitrile, can be approached from several routes. A common method involves the conversion of a 7-substituted indole, such as 7-bromoindole or 7-iodoindole.

Conceptual Synthetic Pathway from 7-Iodoindole:

Experimental Protocol: Cyanation of 7-Iodoindole (Adapted from similar transformations)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-iodoindole (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and ammonia to complex the copper salts. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H-indole-7-carbonitrile.

Vilsmeier-Haack Formylation of 1H-indole-7-carbonitrile

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indole.[8][9][10] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (commonly DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[8]

Reaction Mechanism:

Experimental Protocol: Synthesis of 3-formyl-1H-indole-7-carbonitrile

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool anhydrous DMF (10 eq) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction with Indole: After the addition is complete, add a solution of 1H-indole-7-carbonitrile (1.0 eq) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature below 10 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium hydroxide until the mixture is alkaline (pH > 8).

-

Isolation and Purification: The product often precipitates upon basification. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.[11]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and substituent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and formyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | 11.0 - 12.0 | br s | - |

| H2 | 8.3 - 8.5 | s | - |

| H4 | 7.8 - 8.0 | d | ~8.0 |

| H5 | 7.2 - 7.4 | t | ~7.8 |

| H6 | 7.6 - 7.8 | d | ~7.5 |

| CHO | 9.9 - 10.1 | s | - |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 138 |

| C3 | 118 - 122 |

| C3a | 125 - 128 |

| C4 | 122 - 125 |

| C5 | 123 - 126 |

| C6 | 120 - 123 |

| C7 | 105 - 108 |

| C7a | 138 - 141 |

| CN | 117 - 120 |

| CHO | 184 - 187 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Broad |

| C≡N Stretch | 2220 - 2240 | Sharp, strong |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Two weak bands |

| Aromatic C=C Stretch | 1580 - 1620 | Medium to weak |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 171.0553

Reactivity and Synthetic Applications

The bifunctional nature of 3-formyl-1H-indole-7-carbonitrile makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.

Reaction Scheme of Key Transformations:

Reactions at the Aldehyde Group

-

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.

-

Oxidation: Oxidation to the corresponding carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate.

-

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, including amines to form imines (Schiff bases), and active methylene compounds in Knoevenagel condensations.

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes at the 3-position.

Reactions at the Nitrile Group

-

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile group to a carboxylic acid.

-

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.

Applications in Kinase Inhibitor Synthesis

The indole-3-carbonitrile scaffold is a known pharmacophore in the design of protein kinase inhibitors.[3] For example, derivatives of 7-chloro-1H-indole-3-carbonitrile have been developed as potent inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases.[3][7] The 3-formyl group of the title compound can serve as a handle to introduce various side chains through the reactions described above, allowing for the exploration of the chemical space around the indole core to optimize binding affinity and selectivity for specific kinase targets.[2]

Safety and Handling

While a specific safety data sheet for 3-formyl-1H-indole-7-carbonitrile is not widely available, the safety precautions for closely related cyanoindoles should be followed.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[20]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Conclusion

3-formyl-1H-indole-7-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The demonstrated utility of the indole-3-carbonitrile scaffold in the development of kinase inhibitors underscores the potential of this compound in future drug discovery efforts. This guide provides the essential technical information for researchers to effectively and safely utilize this important chemical intermediate.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

-

Kötz, J.; Schweda, S. I.; Meine, R.; Falke, H.; Kunick, C. 7-Iodo-1H-indole-3-carbonitrile. Molbank2015 , 2015 (4), M871. [Link]

-

Kharb, R.; Sharma, P. C.; Yar, M. S. Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry2011 , 26 (1), 1–21. [Link]

-

Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions2000 , 355–659. [Link]

-

PubChem. 3-Formyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H and 13 C NMR NMR spectroscopic data for compounds 7 and 3. [Link]

-

ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Semantic Scholar. 7-Iodo-1H-indole-3-carbonitrile. [Link]

-

Al-Hussain, S. A.; Abu-Hassan, M. I.; Cooper, G. J. S. Indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances2021 , 11 (44), 27246–27271. [Link]

-

Engel, M.; St-Gallay, S. A.; Wätjen, W.; Kunick, C. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules2018 , 23 (10), 2469. [Link]

- Google Patents. Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.

-

ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

-

El-Faham, A.; Dahlous, K. A.; Al-Ostoot, F. H.; Al-Zahrani, F. A.; Al-Amshany, Z. M.; Siddiqui, M. R. H.; Wadaan, M. A. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules2020 , 25 (1), 195. [Link]

-

University of Wisconsin-Madison. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ChemWhat. 3-formyl-1H-indole-7-carbonitrile. [Link]

-

Eco-Vector Journals Portal. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. [Link]

- Google Patents.

-

CASPRE. 13C NMR Predictor. [Link]

-

MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

The Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Organic Syntheses. indole-3-aldehyde. [Link]

-

PubChem. 3-formyl-1H-indole-7-carboxylic Acid. [Link]

- Google Patents.

- Google Patents. 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

-

Organic Syntheses. indole-3-carbonitrile. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

National Center for Biotechnology Information. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]

-

PubChem. Indole derivatives as estrogen receptor degraders. [Link]

- Google Patents. Processes for production of indole compounds.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. chemrxiv.org [chemrxiv.org]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. CASPRE [caspre.ca]

- 19. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 3-Formyl-1H-indole-7-carbonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-formyl-1H-indole-7-carbonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[1][2] This document details the fundamental physicochemical properties, outlines a robust synthetic methodology based on established chemical principles, explores the compound's reactivity, and discusses its potential applications as a versatile building block in medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Core Physicochemical Properties

3-Formyl-1H-indole-7-carbonitrile is a small molecule featuring a bicyclic indole core, functionalized with a formyl group at the C3 position and a nitrile group at the C7 position. These functional groups are key to its reactivity and utility as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 467451-63-4 | [3][4] |

| Molecular Formula | C₁₀H₆N₂O | [3][4] |

| Molecular Weight | 170.17 g/mol | [3][4][5] |

| Exact Mass | 170.048012819 Da | [3][5] |

| InChIKey | WFXZKENGRJYLOG-UHFFFAOYSA-N | [3] |

| XLogP3 | 1.85208 | [3] |

| Appearance | Typically a powder | |

| Functional Groups | Aldehyde, Nitrile, Secondary Amine (indole NH) |

Synthesis and Mechanistic Rationale

The introduction of a formyl group at the C3 position of an indole ring is most effectively achieved via electrophilic substitution. The indole nucleus is electron-rich, with the C3 position being particularly nucleophilic and thus susceptible to formylation.

Recommended Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the industry-standard method for this transformation, offering high yields and regioselectivity.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a phosphoryl halide (e.g., phosphorus oxychloride, POCl₃) and a substituted amide (e.g., N,N-dimethylformamide, DMF).

Causality of Method Selection: This method is chosen for its reliability and the mild conditions required. The electrophile generated, the chloroiminium ion [(CH₃)₂N=CHCl]⁺, is reactive enough to attack the electron-rich indole ring but not so reactive as to cause widespread side reactions. The reaction proceeds with high selectivity for the C3 position due to the superior stability of the resulting cationic intermediate (the sigma complex or Meisenheimer complex).

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis of 3-Formyl-1H-indole-7-carbonitrile

Disclaimer: This protocol is a representative procedure based on established literature for analogous compounds.[6] All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

1H-Indole-7-carbonitrile

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1H-indole-7-carbonitrile (1 equivalent) in anhydrous DMF (approx. 5-10 volumes) and cool the solution to 0°C in an ice bath.

-

Vilsmeier Reagent Formation & Addition: Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker of crushed ice and water. Basify the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is > 8.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-formyl-1H-indole-7-carbonitrile.

Chemical Reactivity and Synthetic Utility

The dual functionality of 3-formyl-1H-indole-7-carbonitrile makes it a valuable intermediate for further chemical elaboration.

-

The Formyl Group (Aldehyde): The aldehyde at C3 is the primary site for transformations. It readily participates in:

-

Schiff Base Formation: Condensation with primary amines to form imines, a critical reaction for creating linkers or probing biological targets.[6]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) to form C3-aminomethyl indoles.

-

Knoevenagel Condensation: Reaction with active methylene compounds, a key step in the synthesis of antibacterial indolyl alkenes.[8]

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (3-carboxy-1H-indole-7-carbonitrile) or reduced to a primary alcohol (3-hydroxymethyl-1H-indole-7-carbonitrile).

-

-

The Nitrile Group: The nitrile at C7 is more robust but can be transformed under specific conditions:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (3-formyl-1H-indole-7-carboxylic acid).[9]

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (3-formyl-7-aminomethyl-1H-indole).

-

Caption: Key reactive pathways and applications.

Potential Applications in Drug Discovery

While specific biological data for 3-formyl-1H-indole-7-carbonitrile is nascent, the known activities of its structural isomer, 3-formyl-1H-indole-5-carbonitrile, provide a strong, rational basis for its potential applications. The indole scaffold itself is a cornerstone in medicinal chemistry, present in numerous natural products and approved drugs.[1]

Based on analogous structures, 3-formyl-1H-indole-7-carbonitrile is a promising starting material for the synthesis of compounds targeting a range of therapeutic areas:[8]

-

Oncology and Immunomodulation: As a reactant for synthesizing tryptophan dioxygenase (TDO) inhibitors, which are potential anticancer immunomodulators.[8]

-

Infectious Diseases: As a precursor for novel antifungal and antibacterial agents.[8]

-

Neuroscience: As a building block for inhibitors of Beta-secretase 1 (BACE-1), a key target in Alzheimer's disease research, and for the development of selective serotonin reuptake inhibitors (SSRIs).[8]

The unique electronic and steric properties conferred by the 7-cyano group, compared to the more studied 5-cyano isomer, may lead to novel structure-activity relationships (SAR) and improved pharmacological profiles.

Conclusion

3-Formyl-1H-indole-7-carbonitrile is a strategically important heterocyclic compound with well-defined physicochemical properties. Its synthesis is readily achievable through the robust Vilsmeier-Haack reaction. The presence of orthogonal and reactive formyl and nitrile groups makes it an exceptionally versatile building block for chemical library synthesis and lead optimization campaigns in drug discovery. Its potential application across oncology, infectious diseases, and neurology warrants further investigation by the scientific community.

References

-

PubChem. 3-formyl-1H-indole-7-carboxylic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Formyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information. [Link]

-

ChemWhat. 3-formyl-1H-indole-7-carbonitrile CAS#: 467451-63-4. [Link]

-

ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

-

RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]

-

ChemUniverse. Request A Quote - 3-FORMYL-1H-INDOLE-7-CARBONITRILE. [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

MDPI. 7-Iodo-1H-indole-3-carbonitrile. [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

-

National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-formyl-1H-indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-formyl-1H-indole-7-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages established spectroscopic principles and data from analogous indole derivatives to present a detailed, predictive characterization. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document serves as a valuable resource for researchers working with and synthesizing this and related indole structures, providing a foundational understanding of its spectroscopic signature.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in drug discovery. 3-formyl-1H-indole-7-carbonitrile, with its strategically placed formyl and cyano groups, presents a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules. Understanding its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key functional groups and proton/carbon environments.

Caption: Molecular structure of 3-formyl-1H-indole-7-carbonitrile.

Synthesis Overview: The Vilsmeier-Haack Reaction

The introduction of a formyl group at the C3 position of an indole ring is commonly achieved through the Vilsmeier-Haack reaction.[3][4] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The electron-rich indole nucleus readily attacks the electrophilic Vilsmeier reagent, leading to formylation predominantly at the C3 position.[3]

Caption: Simplified workflow of the Vilsmeier-Haack formylation of indole.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of 3-formyl-1H-indole-7-carbonitrile in a solvent like DMSO-d₆ would exhibit distinct signals for the indole ring protons, the aldehyde proton, and the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| N-H | ~12.5 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be significantly downfield due to hydrogen bonding. |

| Aldehyde-H | ~10.0 | Singlet | - | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group. |

| H2 | ~8.5 | Singlet | - | This proton at the C2 position is adjacent to the electron-withdrawing formyl group and the nitrogen atom, leading to a downfield shift. |

| H4 | ~8.2 | Doublet | ~8.0 | This aromatic proton is coupled to H5. |

| H5 | ~7.4 | Triplet | ~8.0 | This proton is coupled to both H4 and H6. |

| H6 | ~7.8 | Doublet | ~8.0 | This aromatic proton is coupled to H5. |

Interpretation: The most downfield signals are expected for the N-H and aldehyde protons due to their acidic nature and the deshielding effect of the adjacent heteroatoms and carbonyl group, respectively. The aromatic protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns (doublet, triplet, doublet) based on their coupling with neighboring protons. The singlet for the H2 proton is a key identifier for 3-substituted indoles.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 3-formyl-1H-indole-7-carbonitrile.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Aldehyde) | ~185 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| C≡N (Nitrile) | ~118 | The nitrile carbon has a characteristic chemical shift in this region. |

| C2 | ~138 | This carbon is adjacent to the nitrogen and the formyl-substituted carbon. |

| C3 | ~118 | The carbon bearing the formyl group. |

| C3a | ~125 | A quaternary carbon in the indole ring. |

| C4 | ~122 | Aromatic carbon. |

| C5 | ~124 | Aromatic carbon. |

| C6 | ~129 | Aromatic carbon. |

| C7 | ~105 | The carbon bearing the nitrile group. |

| C7a | ~137 | A quaternary carbon in the indole ring. |

Interpretation: The most downfield signal will correspond to the aldehyde carbonyl carbon. The nitrile carbon will also have a characteristic chemical shift. The remaining aromatic and indole ring carbons will appear in the typical aromatic region (100-140 ppm). The specific shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3400 - 3300 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C≡N (nitrile) | 2230 - 2210 | Stretching |

| C=O (aldehyde) | 1680 - 1660 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

Interpretation: The IR spectrum will be characterized by a sharp, strong absorption band for the nitrile group (C≡N) stretch.[5] A strong carbonyl (C=O) stretching band for the aldehyde will also be prominent.[5] The N-H stretching vibration will appear as a broad band in the high-frequency region.[5] The presence of these key absorption bands provides strong evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 3-formyl-1H-indole-7-carbonitrile (C₁₀H₆N₂O), the expected molecular weight is approximately 170.17 g/mol .[6]

| Ion | Predicted m/z | Notes |

| [M]⁺ | 170.05 | Molecular ion peak. |

| [M+H]⁺ | 171.06 | Protonated molecular ion, commonly observed in ESI-MS.[7] |

| [M-H]⁻ | 169.04 | Deprotonated molecular ion.[7] |

| [M-CHO]⁺ | 141.05 | Fragment corresponding to the loss of the formyl group. |

Interpretation: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 170 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 171 is likely to be the base peak. Fragmentation patterns, such as the loss of the formyl group (CHO), can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for 3-formyl-1H-indole-7-carbonitrile. By leveraging established principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. This information is critical for any researcher involved in the synthesis, purification, and application of this versatile indole derivative. The provided interpretations and data tables serve as a valuable reference for confirming the identity and purity of 3-formyl-1H-indole-7-carbonitrile in a laboratory setting.

References

- Smolecule. (n.d.). Buy 1-Benzyl-3-formyl-indole-7-carbonitrile.

- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

PubChem. (n.d.). 3-formyl-1h-indole-7-carbonitrile. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-formyl-1H-indole-7-carbonitrile CAS#: 467451-63-4. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

-

PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. Retrieved from [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ATB. (n.d.). 3-Formyl-1H-indole-2-carboxylicacid. Retrieved from [Link]

-

ACS Publications. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. Retrieved from [Link]

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

PubChem. (n.d.). 3-formyl-1h-indole-7-carboxylic acid. Retrieved from [Link]

Sources

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-formyl-1H-indole-7-carbonitrile

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-formyl-1H-indole-7-carbonitrile, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. This document offers a detailed interpretation of predicted spectral data, outlines field-proven experimental protocols for data acquisition, and provides a foundational understanding of the structural and electronic factors influencing the NMR characteristics of this molecule.

Introduction: The Role of NMR in the Structural Elucidation of Indole Derivatives

Indole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of the molecular structure can be achieved.

This guide focuses on 3-formyl-1H-indole-7-carbonitrile, a molecule featuring key functional groups—an aldehyde and a nitrile—that significantly influence the electronic environment of the indole ring system. Understanding the NMR fingerprint of this compound is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra in the public domain for 3-formyl-1H-indole-7-carbonitrile, this guide utilizes high-quality predicted NMR data as a foundational tool for analysis. These predictions are generated using advanced algorithms that consider the intricate electronic and steric effects of the substituents on the indole core.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-formyl-1H-indole-7-carbonitrile in a standard deuterated solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the indole ring and the formyl group. The electron-withdrawing nature of the formyl and cyano groups significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-formyl-1H-indole-7-carbonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (NH) | ~12.5 | br s | - |

| H-2 | ~8.5 | s | - |

| H-4 | ~8.2 | d | J ≈ 8.0 Hz |

| H-5 | ~7.5 | t | J ≈ 7.8 Hz |

| H-6 | ~7.9 | d | J ≈ 7.5 Hz |

| CHO | ~10.0 | s | - |

Note: Predicted values are estimates and may vary slightly from experimental data. "br s" denotes a broad singlet, "s" a singlet, "d" a doublet, and "t" a triplet.

Interpretation of the ¹H NMR Spectrum:

-

Indole NH (H-1): The proton on the nitrogen atom is expected to appear as a broad singlet at a significantly downfield chemical shift (around 12.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

-

Indole H-2: This proton, located on the pyrrole ring adjacent to the nitrogen, is anticipated to be a singlet at approximately 8.5 ppm. The deshielding effect of the adjacent nitrogen and the overall aromatic system contributes to its downfield position.

-

Benzene Ring Protons (H-4, H-5, H-6): The protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns. H-4 and H-6 are expected to be doublets, while H-5 will be a triplet, arising from coupling to their respective neighbors. The electron-withdrawing cyano group at position 7 will deshield H-6 and H-5, while the fused pyrrole ring influences H-4.

-

Formyl Proton (CHO): The aldehyde proton is highly deshielded and will appear as a sharp singlet at a very downfield chemical shift, typically around 10.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the carbonyl and nitrile carbons will be particularly prominent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-formyl-1H-indole-7-carbonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~120 |

| C-3a | ~138 |

| C-4 | ~125 |

| C-5 | ~124 |

| C-6 | ~128 |

| C-7 | ~105 |

| C-7a | ~135 |

| C=O (Formyl) | ~185 |

| CN (Nitrile) | ~118 |

Note: Predicted values are estimates and may vary from experimental data.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The formyl carbon will be the most downfield signal in the spectrum, appearing around 185 ppm, which is characteristic for aldehydes.

-

Indole Ring Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (approximately 105-140 ppm). The specific chemical shifts are influenced by the substituents. C-7, being directly attached to the electron-withdrawing cyano group, is expected to be relatively upfield for a quaternary carbon in this region. C-3 will also be influenced by the attached formyl group.

-

Nitrile Carbon (CN): The carbon of the cyano group will appear in a characteristic region around 118 ppm.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality experimental NMR data for 3-formyl-1H-indole-7-carbonitrile, a standardized and well-defined protocol is essential. The following section details a robust methodology for sample preparation and instrument setup.

Sample Preparation

The integrity of the NMR data is critically dependent on the quality of the sample preparation. The following workflow ensures optimal results.

Caption: Logical workflow for NMR spectral interpretation.

This systematic approach, potentially augmented with 2D NMR techniques like COSY, HSQC, and HMBC, provides multiple layers of confirmation, ensuring a high degree of confidence in the final structural assignment.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 3-formyl-1H-indole-7-carbonitrile. By combining high-quality predicted data with established experimental protocols and a logical interpretation strategy, researchers can confidently characterize this important molecule. The principles and methodologies outlined herein are broadly applicable to the study of other substituted indole derivatives, serving as a valuable resource for the scientific community.

References

-

NMRDB. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved January 11, 2026, from [Link]

-

NMRDB. (n.d.). Predict ¹H proton NMR spectra. Retrieved January 11, 2026, from [Link]

-

UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved January 11, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]

An In-Depth Technical Guide to 3-formyl-1H-indole-7-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-formyl-1H-indole-7-carbonitrile. This heterocyclic compound, featuring a reactive aldehyde group and a nitrile moiety on the indole scaffold, is a valuable building block in medicinal chemistry and materials science. This document explores its synthesis, primarily through the Vilsmeier-Haack reaction, its characteristic reactivity, and its potential as a precursor for various biologically active molecules.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Functionalization of the indole ring allows for the fine-tuning of its biological and physical properties. 3-formyl-1H-indole-7-carbonitrile (Figure 1) is a bifunctional indole derivative that has garnered interest as a versatile intermediate. The presence of a formyl group at the electron-rich C-3 position and a cyano group at the C-7 position of the indole ring imparts unique reactivity and potential for elaboration into more complex molecular architectures. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in organic synthesis and drug development.

Figure 1. Chemical Structure of 3-formyl-1H-indole-7-carbonitrile

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | [3][4] |

| Molecular Weight | 170.17 g/mol | [3][4] |

| CAS Number | 467451-63-4 | [3][4] |

| Appearance | White to off-white crystalline powder (predicted) | [2] |

| Melting Point | 256-258 °C (for the 5-carbonitrile isomer) | [2] |

| Boiling Point | 429.6 °C at 760 mmHg (for the 5-carbonitrile isomer) | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | General chemical knowledge |

| Calculated XLogP3 | 1.85208 | [3] |

| Calculated Refractive Index | 1.674 | [3] |

Synthesis of 3-formyl-1H-indole-7-carbonitrile

The most common and efficient method for the introduction of a formyl group at the C-3 position of an indole ring is the Vilsmeier-Haack reaction .[3][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The starting material for the synthesis of 3-formyl-1H-indole-7-carbonitrile is 1H-indole-7-carbonitrile.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The key steps are:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

-

Electrophilic Attack: The electron-rich C-3 position of the indole nucleus attacks the Vilsmeier reagent. The indole nitrogen's lone pair of electrons directs the substitution to this position.

-

Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final 3-formylindole.

This method is highly regioselective for the C-3 position of indoles that are unsubstituted at this position, making it the preferred synthetic route.

Experimental Protocol: Vilsmeier-Haack Formylation of 1H-indole-7-carbonitrile

The following is a generalized, step-by-step protocol based on standard Vilsmeier-Haack procedures for indoles. Researchers should optimize conditions for their specific setup.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

Indole Addition: After the addition of POCl₃ is complete, add a solution of 1H-indole-7-carbonitrile in DMF dropwise to the reaction mixture, keeping the temperature below 10 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic. This step hydrolyzes the intermediate iminium salt.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 3-formyl-1H-indole-7-carbonitrile makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.

Reactivity of the Aldehyde Group

The aldehyde group at the C-3 position is highly reactive and can participate in a variety of transformations:

-

Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations, or with amines to form Schiff bases (imines).

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the side chain at the C-3 position, forming alkenes.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (3-hydroxymethyl-1H-indole-7-carbonitrile) using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation of the aldehyde group can yield the corresponding carboxylic acid (1H-indole-3,7-dicarboxylic acid).

-

Morita-Baylis-Hillman Reaction: This reaction with activated alkenes can introduce a new functionalized side chain at the C-3 position.[6]

Reactivity of the Nitrile Group

The nitrile group at the C-7 position is less reactive than the aldehyde but can be transformed into other functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-formyl-1H-indole-7-carboxylic acid).

-

Reduction: Reduction of the nitrile group can afford the corresponding primary amine (3-formyl-7-(aminomethyl)-1H-indole).

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems.

Spectroscopic Characterization

While specific, experimentally-derived spectra for 3-formyl-1H-indole-7-carbonitrile are not widely published, the expected spectroscopic features can be predicted based on the analysis of similar indole derivatives.[7][8][9]

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 10 ppm). The indole N-H proton will appear as a broad singlet, also at a downfield region. The protons on the benzene and pyrrole rings will exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon spectrum will show a resonance for the aldehyde carbonyl carbon at a highly deshielded position (around 185-190 ppm). The nitrile carbon will also be in the downfield region. The other carbon signals will correspond to the indole ring system.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde (around 1650-1700 cm⁻¹). A sharp, medium-intensity band for the C≡N stretching of the nitrile group will be observed around 2220-2260 cm⁻¹. The N-H stretching of the indole will appear as a broad band in the region of 3200-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.17 g/mol ).

Applications in Research and Drug Discovery

Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][10] 3-formyl-1H-indole-7-carbonitrile serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications.

The aldehyde functionality allows for the introduction of various side chains and heterocyclic systems, which can modulate the biological activity of the resulting molecules. The nitrile group can also be a key pharmacophoric feature or a handle for further chemical modifications. For instance, indole-3-carbonitrile derivatives have been investigated as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy.[10]

Conclusion

3-formyl-1H-indole-7-carbonitrile is a valuable and versatile bifunctional building block in organic synthesis. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its aldehyde and nitrile groups provide a rich platform for the development of novel heterocyclic compounds. The potential for this molecule to serve as a precursor to a wide range of biologically active agents makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully unlock its potential.

References

-

Beilstein Journal of Organic Chemistry. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]

-

Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

-

PubChem. 3-Formyl-1H-indole-5-carbonitrile. [Link]

-

PubChem. 3-formyl-1H-indole-7-carboxylic Acid. [Link]

-

ChemWhat. 3-formyl-1H-indole-7-carbonitrile CAS#: 467451-63-4. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. [Link]

-

Chulalongkorn University Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

PubChem. Indole-3-Carboxaldehyde. [Link]

-

National Center for Biotechnology Information. Umpolung Reactivity of Indole through Gold Catalysis. [Link]

-

Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. [Link]

-

ResearchGate. 1 H- and 13 C-NMR chemical shifts for compound 7. [Link]

-

The Automated Topology Builder (ATB) and Repository. 3-Formyl-1H-indole-2-carboxylicacid. [Link]

-

PubChem. Indole. [Link]

-

ACS Publications. Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. [Link]

-

PubChemLite. 3-formyl-1h-indole-7-carboxylic acid (C10H7NO3). [Link]

-

MDPI. 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

-

ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

National Institute of Standards and Technology. Indole. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. echemi.com [echemi.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Enduring Legacy of a Heterocyclic Aldehyde: A Technical Guide to the Discovery and Application of Indole-3-Carboxaldehyde Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxaldehyde (I3A), a seemingly simple heterocyclic aldehyde, stands at the crossroads of historical organic synthesis, natural product chemistry, and modern pharmacology. From its initial discovery rooted in the study of indigo dyes to its current prominence as a versatile scaffold in drug discovery, the journey of I3A and its derivatives is a testament to the enduring power of fundamental organic chemistry. This technical guide provides a comprehensive exploration of the discovery, synthesis, and ever-expanding biological significance of this pivotal molecule. We delve into the historical context of its first synthesis, provide detailed, field-proven protocols for its preparation and derivatization, and offer insights into the vast therapeutic potential of the resulting compounds, supported by quantitative data and mechanistic insights. This guide is designed to be a valuable resource for researchers and scientists, providing both a historical perspective and a practical toolkit for the synthesis and application of indole-3-carboxaldehyde derivatives in the ongoing quest for novel therapeutic agents.

A Historical Perspective: From Indigo to a Privileged Scaffold

The story of indole-3-carboxaldehyde is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo. The indole core, first isolated in the 19th century, quickly captured the attention of chemists due to its presence in a wide array of natural products and biologically active molecules.

The first documented synthesis of indole-3-carboxaldehyde is credited to Ellinger in 1906, who employed the Reimer-Tiemann reaction on indole. This historically significant method involves the reaction of indole with chloroform in the presence of a strong base to introduce a formyl group, primarily at the C3 position. While groundbreaking for its time, the Reimer-Tiemann reaction for indoles often suffers from harsh reaction conditions and the formation of byproducts.

The advent of the Vilsmeier-Haack reaction marked a significant leap forward in the efficient and selective synthesis of indole-3-carboxaldehyde. This formylation reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), offers superior yields and regioselectivity for the electron-rich C3 position of the indole nucleus. The Vilsmeier-Haack reaction has since become the most widely adopted and reliable method for the preparation of indole-3-carboxaldehyde and its substituted analogs.

Synthetic Methodologies: A Practical Guide

The versatility of indole-3-carboxaldehyde as a synthetic intermediate stems from the reactivity of both the indole ring and the aldehyde functional group. This section provides detailed, step-by-step protocols for the synthesis of the parent compound and some of its key derivatives.

Synthesis of the Core Scaffold: Indole-3-Carboxaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone of indole-3-carboxaldehyde synthesis due to its high efficiency and regioselectivity. The causality behind its preference over methods like the Reimer-Tiemann reaction lies in the milder reaction conditions and the generation of a more selective electrophile, the Vilsmeier reagent (a chloroiminium ion), which preferentially attacks the electron-rich 3-position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

-

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium hydroxide (NaOH) solution

-

Ethanol for recrystallization

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add freshly distilled POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. This in situ generates the Vilsmeier reagent.

-

Prepare a solution of indole in anhydrous DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent mixture, ensuring the temperature remains below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a cooled NaOH solution until the mixture is alkaline.

-

The product, indole-3-carboxaldehyde, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.

-

-

Self-Validation:

-

The expected product is a pale yellow to beige crystalline solid.

-

The melting point should be in the range of 194-198 °C.

-

Characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should confirm the presence of the aldehyde and indole functional groups.

-

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack synthesis of indole-3-carboxaldehyde.

Derivatization of the Aldehyde Group: Expanding the Chemical Space

The aldehyde functionality of indole-3-carboxaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The condensation of indole-3-carboxaldehyde with primary amines readily forms Schiff bases (imines), which are themselves a class of biologically active compounds. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Experimental Protocol: Synthesis of an Indole-3-carboxaldehyde Schiff Base

-

Materials:

-

Indole-3-carboxaldehyde

-

Substituted primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve indole-3-carboxaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a designated period (typically 2-4 hours), monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will often precipitate from the solution.

-

Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent if necessary.

-

-

Self-Validation:

-

Formation of the imine C=N bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum.

-

The C=N stretching vibration in the IR spectrum is also a key diagnostic peak.

-

The Knoevenagel condensation of indole-3-carboxaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides a straightforward route to α,β-unsaturated derivatives. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

Indole-3-carboxaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine (catalytic amount)

-

-

Procedure:

-

In a flask, dissolve indole-3-carboxaldehyde and an equimolar amount of malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

The product, 2-(1H-indol-3-ylmethylene)malononitrile, will typically precipitate from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The product can be purified by recrystallization if needed.

-

-

Self-Validation:

-

The ¹H NMR spectrum will show a characteristic singlet for the newly formed vinyl proton.

-

The IR spectrum will show a strong nitrile (C≡N) stretching band.

-

Biological Activities and Therapeutic Potential

Indole-3-carboxaldehyde and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The structural modifications, such as substitutions on the indole ring and transformations of the aldehyde group, allow for the fine-tuning of their pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of indole-3-carboxaldehyde derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. For instance, certain Schiff base and chalcone derivatives of I3A have exhibited significant cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines.

Table 1: Anticancer Activity of Selected Indole-3-Carboxaldehyde Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| I3A-SB1 | Schiff Base | MCF-7 | 15.2 | [2] |

| I3A-CH1 | Chalcone | HCT-116 | 8.5 | [2] |

| I3A-HY1 | Hydrazone | HepG2 | 12.1 | [2] |

Diagram: General Strategy for Anticancer Drug Development with I3A

Caption: A generalized workflow for the development of anticancer agents from I3A.

Antimicrobial Activity

The indole nucleus is a common motif in many natural and synthetic antimicrobial agents. Derivatives of indole-3-carboxaldehyde have shown promising activity against a range of pathogenic bacteria and fungi. Schiff bases and hydrazone derivatives, in particular, have been extensively investigated for their antimicrobial potential.

Table 2: Antimicrobial Activity of Selected Indole-3-Carboxaldehyde Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| I3A-SB2 | Schiff Base | Staphylococcus aureus | 12.5 | [3] |

| I3A-SB3 | Schiff Base | Escherichia coli | 25 | [3] |

| I3A-HZ2 | Hydrazone | Candida albicans | 15.6 | [4] |

The antimicrobial activity of these derivatives is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with microbial enzyme function.

Spectroscopic and Physicochemical Properties

A thorough understanding of the spectroscopic and physicochemical properties of indole-3-carboxaldehyde is essential for its characterization and for predicting the properties of its derivatives.

Table 3: Key Spectroscopic and Physicochemical Data for Indole-3-carboxaldehyde

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Pale yellow to beige crystalline powder |

| Melting Point | 194-198 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.14 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30-8.09 (m, 2H, Ar-H), 7.56-7.20 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 185.3, 138.8, 137.4, 124.5, 123.8, 122.5, 121.2, 118.5, 112.8 |

| IR (KBr, cm⁻¹) | 3150 (N-H), 1650 (C=O), 1580, 1450 (C=C aromatic) |

Conclusion and Future Directions

From its historical roots in the study of natural dyes to its current status as a privileged scaffold in medicinal chemistry, indole-3-carboxaldehyde has proven to be a molecule of enduring significance. Its straightforward and efficient synthesis, coupled with the versatility of its aldehyde functionality, provides a robust platform for the generation of diverse chemical libraries. The broad spectrum of biological activities exhibited by its derivatives, including potent anticancer and antimicrobial effects, underscores the immense therapeutic potential held within this simple heterocyclic aldehyde.

Future research in this field will likely focus on the development of novel synthetic methodologies for the regioselective functionalization of the indole ring of I3A, further expanding the accessible chemical space. Moreover, a deeper understanding of the structure-activity relationships and the molecular mechanisms of action of I3A derivatives will be crucial for the rational design of next-generation therapeutic agents with enhanced potency and selectivity. The continued exploration of indole-3-carboxaldehyde and its derivatives promises to yield new and effective treatments for a wide range of human diseases.

References

- Ellinger, A. (1906). Über die Konstitution des Tryptophans und die Synthese des Indols. Berichte der deutschen chemischen Gesellschaft, 39(3), 2515-2524.

-

Sinha, D., Tiwari, A. K., Singh, S., Shukla, G., Mishra, P., Chandra, H., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European journal of medicinal chemistry, 43(1), 160-165. [Link]

-

Organic Syntheses Procedure. indole-3-aldehyde. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Saeed, F. A., & Al-Ghamdi, A. M. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42299-42308. [Link]

-

PubChem. Indole-3-carboxaldehyde. [Link]

-

Unsalan, O., & Kucuk, M. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 54(5), 350-354. [Link]

- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

Al-Zaydi, K. M. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(2), 226. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Structure and bonding in 3-formyl-1H-indole-7-carbonitrile

An In-depth Technical Guide to the Structure and Bonding of 3-formyl-1H-indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] This guide provides a detailed examination of 3-formyl-1H-indole-7-carbonitrile, a derivative poised for exploration in drug discovery. We delve into its molecular architecture, the electronic interplay of its functional groups, and the resultant bonding characteristics. This document synthesizes foundational chemical principles with established analytical methodologies to offer a comprehensive profile, complete with detailed experimental protocols for its synthesis and characterization. By presenting a multi-faceted analysis, from spectroscopic signatures to hypothetical crystallographic and computational data, we aim to equip researchers with the foundational knowledge required to harness the potential of this promising scaffold.

The Strategic Importance of the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole, is a privileged structure in drug discovery.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4][5] The versatility of the indole core allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. The molecule 3-formyl-1H-indole-7-carbonitrile (C₁₀H₆N₂O) represents a compelling example of a strategically substituted indole.[6][7][8][9] The presence of a formyl group at the C3 position and a carbonitrile group at the C7 position—both potent electron-withdrawing groups—significantly modulates the electronic character of the indole ring, offering unique opportunities for molecular interactions and further synthetic elaboration.

Molecular Structure and Electronic Landscape

The structure of 3-formyl-1H-indole-7-carbonitrile is defined by the planar indole ring system, with the aldehyde and nitrile functionalities appended to the pyrrolic and benzenoid rings, respectively.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N1 [label="N1-H", pos="0,1.2!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2", pos="1.2,1.2!"]; C3 [label="C3", pos="1.5,0!"]; C3a [label="C3a", pos="0.5,-1.2!"]; C4 [label="C4", pos="1,-2.4!"]; C5 [label="C5", pos="0,-3.0!"]; C6 [label="C6", pos="-1,-2.4!"]; C7 [label="C7", pos="-1.5,-1.2!"]; C7a [label="C7a", pos="-0.5,0!"];